8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
Description
8-[4-(Propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic tertiary amine characterized by an 8-azabicyclo[3.2.1]oct-2-ene core substituted with a 4-(isopropoxy)benzoyl group. This scaffold is pharmacologically significant due to its structural rigidity, which enhances receptor-binding specificity. The compound’s isopropoxybenzoyl moiety contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12(2)20-16-10-6-13(7-11-16)17(19)18-14-4-3-5-15(18)9-8-14/h3-4,6-7,10-12,14-15H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZLVAMAYQUEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclic core: This can be achieved through a [5+2] cascade reaction, which involves the oxidative dearomatization of a suitable precursor.
Introduction of the benzoyl group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Attachment of the propan-2-yloxy group: This step involves the nucleophilic substitution of a suitable leaving group with propan-2-ol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
8-[4-(Propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-[4-(Propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biochemical probes due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of specialized materials and compounds.
Mechanism of Action
The mechanism of action of 8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity . The exact pathways and targets are still under investigation, but its unique structure suggests it could have significant biological effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Substituents like tert-butoxycarbonyl (compound 12, 76% yield) enhance reaction efficiency compared to carbamates (compound 15, 58%) or boronate esters (compound 15, 43%) .
- Functional Groups: Electron-withdrawing groups (e.g., cyano, fluoro) improve stability but may reduce bioavailability. The isopropoxy group in the target compound balances lipophilicity and steric bulk .
Pharmacological Activity
- Monoamine Reuptake Inhibition: Patent literature highlights 8-substituted derivatives (e.g., trifluoroalkylsulfonyloxy variants) as inhibitors of serotonin/norepinephrine reuptake, indicating CNS applications .
- Diagnostic Use: Radiolabeled derivatives (e.g., $ ^{11}C $- or $ ^{18}F $-tagged compounds) enable in vivo neuroimaging, leveraging the scaffold’s blood-brain barrier permeability .
Biological Activity
8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene, a compound belonging to the tropane alkaloid family, has garnered attention for its significant biological activities, particularly in the fields of neurology and psychiatry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's structural formula is represented as:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 339.4 g/mol |
| Molecular Formula | C20H25N3O2 |
| CAS Number | 2309575-77-5 |
The primary biological activity of this compound is attributed to its role as a monoamine reuptake inhibitor . This mechanism involves the inhibition of neurotransmitter transporters, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. This enhancement of neurotransmission is associated with improved mood regulation and cognitive function .
Therapeutic Applications
Research indicates that compounds with the 8-azabicyclo[3.2.1]octane structure are being explored for their potential therapeutic applications in treating various neurological disorders, including:
- Depression : By increasing serotonin levels, these compounds may alleviate symptoms of depression.
- Anxiety Disorders : Enhanced neurotransmitter activity can also help in managing anxiety.
- Cognitive Disorders : The modulation of neurotransmitters may improve cognitive functions in conditions such as Alzheimer's disease.
Study 1: Neurotransmitter Modulation
A study demonstrated that analogs of 8-azabicyclo[3.2.1]octane significantly inhibited the reuptake of serotonin and norepinephrine in vitro, suggesting their potential as antidepressants . The structure-activity relationship (SAR) analysis revealed that modifications to the benzamide moiety could enhance selectivity for specific receptors.
Study 2: Kappa Opioid Receptor Antagonism
Another research effort focused on a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. The findings indicated that certain modifications resulted in compounds with greater selectivity and potency against kappa receptors, which are implicated in pain modulation .
Study 3: Antibacterial Activity
The compound's derivatives have also shown promising antibacterial activity against various strains, including resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). This suggests potential applications in treating bacterial infections alongside neurological disorders .
Q & A
Q. How should discrepancies in reported diastereoselectivity be investigated?
- Methodology : Replicate reactions under identical conditions (solvent, catalyst batch, temperature). If inconsistencies persist, analyze trace impurities (e.g., via GC-MS) that may inhibit cyclization. Cross-reference with literature using standardized substrates (e.g., 1-allyl-azetidin-2-ones) to isolate variables .
Q. Why do some studies report undefined decomposition products during storage?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation products (e.g., hydrolyzed benzoyl derivatives) and formulate protective strategies (lyophilization, inert atmosphere storage). Reference safety data for analogous compounds to prioritize toxicity testing .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
